molecular formula C20H30N2O2 B5112264 N,N'-1,2-cyclohexanediylbisspiro[2.3]hexane-1-carboxamide

N,N'-1,2-cyclohexanediylbisspiro[2.3]hexane-1-carboxamide

Cat. No. B5112264
M. Wt: 330.5 g/mol
InChI Key: DVINIPICESTBEM-UHFFFAOYSA-N
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Description

N,N'-1,2-cyclohexanediylbisspiro[2.3]hexane-1-carboxamide, also known as CHS, is a chemical compound that has recently gained attention in the scientific community for its potential applications in biomedical research. CHS is a spirocyclic compound that has a unique structure, making it an interesting target for synthesis and investigation.

Mechanism of Action

The mechanism of action of N,N'-1,2-cyclohexanediylbisspiro[2.3]hexane-1-carboxamide is not yet fully understood, but studies have suggested that it may work by inhibiting the production of reactive oxygen species and modulating the activity of various enzymes and signaling pathways in the body.
Biochemical and Physiological Effects
Studies have shown that N,N'-1,2-cyclohexanediylbisspiro[2.3]hexane-1-carboxamide has a range of biochemical and physiological effects, including anti-inflammatory and antioxidant properties, as well as the ability to modulate immune function and protect against oxidative stress. N,N'-1,2-cyclohexanediylbisspiro[2.3]hexane-1-carboxamide has also been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N'-1,2-cyclohexanediylbisspiro[2.3]hexane-1-carboxamide is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. However, N,N'-1,2-cyclohexanediylbisspiro[2.3]hexane-1-carboxamide is a relatively new compound, and further research is needed to fully understand its potential applications and limitations.

Future Directions

There are many potential future directions for research on N,N'-1,2-cyclohexanediylbisspiro[2.3]hexane-1-carboxamide, including further investigation of its mechanism of action, potential applications in drug discovery, and its effects on various physiological systems. Additionally, research on the safety and toxicity of N,N'-1,2-cyclohexanediylbisspiro[2.3]hexane-1-carboxamide will be important for determining its potential as a therapeutic agent. Overall, N,N'-1,2-cyclohexanediylbisspiro[2.3]hexane-1-carboxamide is a promising compound with a range of potential applications in biomedical research.

Synthesis Methods

The synthesis of N,N'-1,2-cyclohexanediylbisspiro[2.3]hexane-1-carboxamide involves the reaction of cyclohexanone with 1,2-dibromoethane to form a spirocyclic intermediate, which is then reacted with ammonia to yield N,N'-1,2-cyclohexanediylbisspiro[2.3]hexane-1-carboxamide. The synthesis of N,N'-1,2-cyclohexanediylbisspiro[2.3]hexane-1-carboxamide is a relatively simple process and can be carried out in a laboratory setting.

Scientific Research Applications

N,N'-1,2-cyclohexanediylbisspiro[2.3]hexane-1-carboxamide has been shown to have potential applications in biomedical research, particularly in the field of drug discovery. Studies have shown that N,N'-1,2-cyclohexanediylbisspiro[2.3]hexane-1-carboxamide has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.

properties

IUPAC Name

N-[2-(spiro[2.3]hexane-2-carbonylamino)cyclohexyl]spiro[2.3]hexane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c23-17(13-11-19(13)7-3-8-19)21-15-5-1-2-6-16(15)22-18(24)14-12-20(14)9-4-10-20/h13-16H,1-12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVINIPICESTBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C2CC23CCC3)NC(=O)C4CC45CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(spiro[2.3]hexane-2-carbonylamino)cyclohexyl]spiro[2.3]hexane-2-carboxamide

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